3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is a boronic ester derivative that has garnered interest in various fields of chemistry and biology. This compound is characterized by the presence of an acetyloxy group, a nitro group, and a boronic acid pinacol ester moiety, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester typically involves the esterification of 3-(Acetyloxy)-4-nitrophenylboronic acid with pinacol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid pinacol ester moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products Formed
Reduction: Formation of 3-(Amino)-4-nitrophenylboronic acid pinacol ester.
Substitution: Formation of various substituted phenylboronic acid pinacol esters.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is primarily related to its ability to form stable complexes with diols and other nucleophiles. The boronic acid moiety can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of cellular pathways. Additionally, the nitro group can undergo reduction to form reactive intermediates that further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- 4-Nitrophenylboronic acid pinacol ester
- 3-(Amino)-4-nitrophenylboronic acid pinacol ester
Uniqueness
3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is unique due to the presence of both acetyloxy and nitro groups, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthetic chemistry and biomedical research, distinguishing it from other boronic acid derivatives.
Properties
IUPAC Name |
[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO6/c1-9(17)20-12-8-10(6-7-11(12)16(18)19)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZCOAREDQPFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.